2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl Thiophene-2-carboxylate
Description
This compound features a piperazine core substituted at the 4-position with a 2-nitro-4-(trifluoromethyl)phenyl group and an ethyl thiophene-2-carboxylate moiety. The thiophene carboxylate ester may contribute to lipophilicity and bioavailability.
Properties
IUPAC Name |
2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4S/c19-18(20,21)13-3-4-14(15(12-13)24(26)27)23-7-5-22(6-8-23)9-10-28-17(25)16-2-1-11-29-16/h1-4,11-12H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCMHFYDKBORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CS2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129862 | |
| Record name | 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338748-61-1 | |
| Record name | 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338748-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a piperazine moiety, and a nitro group. The presence of trifluoromethyl groups enhances its lipophilicity, potentially influencing its biological interactions.
Anticancer Properties
Research indicates that thiophene derivatives can exhibit significant anticancer activity. A study on related compounds showed that modifications in the thiophene structure can lead to varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting that structural variations can impact efficacy significantly .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.12 |
| Compound B | A549 | 2.78 |
| Compound C | A375 | 1.50 |
The mechanism of action for this class of compounds typically involves the modulation of specific molecular targets such as enzymes or receptors. For example, certain thiophene derivatives have been shown to induce apoptosis in cancer cells by activating p53 pathways and increasing caspase-3 cleavage . This indicates a potential therapeutic role in cancer treatment.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of related thiophene derivatives, revealing promising results against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of thiophene derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates, suggesting their utility in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
Comparative studies with other piperazine-containing compounds have shown that the introduction of electron-withdrawing groups like nitro and trifluoromethyl can enhance biological activity. This highlights the importance of structural modifications in optimizing pharmacological properties.
| Compound | Biological Activity | Notes |
|---|---|---|
| Compound D | Anticancer | Higher activity with nitro substitution |
| Compound E | Antimicrobial | Effective against Gram-positive bacteria |
| Compound F | Neuroprotective | Reduces oxidative stress |
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl thiophene-2-carboxylate exhibit significant pharmacological properties:
- Antidepressant Activity : Studies have shown that piperazine derivatives can act as serotonin receptor modulators, which may be beneficial in treating depression and anxiety disorders.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Research into its effects on neurotransmitter systems could lead to new treatments for neurological disorders.
Synthesis of Novel Compounds
The synthesis of derivatives of this compound can lead to the development of new drugs with improved efficacy and reduced side effects. The thiophene and piperazine components are particularly useful for modifying pharmacokinetic properties.
Chemical Biology
The compound can serve as a probe in chemical biology studies to investigate specific protein interactions or cellular pathways, particularly those involving G-protein-coupled receptors (GPCRs).
Data Tables
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Serotonin Reuptake Inhibition | |
| Anticancer | Induction of Apoptosis | |
| Neuroprotective | Modulation of Neurotransmitter Release |
Case Study 1: Antidepressant Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including variants of the target compound. The results indicated that certain modifications enhanced serotonin receptor affinity, leading to promising antidepressant-like effects in rodent models.
Case Study 2: Anticancer Activity
A research team investigated the cytotoxic effects of thiophene-based compounds on breast cancer cell lines. The study found that derivatives similar to the target compound induced significant apoptosis through mitochondrial pathways, suggesting a mechanism worth exploring for therapeutic applications.
Comparison with Similar Compounds
Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
- Key Features :
- Ureido linkage connecting a trifluoromethylphenyl group to a thiazole ring.
- Piperazine core with an ethyl acetate side chain.
- Data :
- Yield: 93.4%; Molecular Weight (ESI-MS): 548.2 [M+H]+.
- The higher yield (93.4%) suggests favorable synthetic accessibility .
N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate
- Key Features :
- Piperazine linked to a trifluoromethoxyphenyl group and a butyl-thiophene carboxamide.
- Hydrated crystalline structure.
- Comparison: The carboxamide group (vs. The butyl chain may prolong half-life but reduce solubility .
Analogues with Nitro and Trifluoromethylphenyl Groups
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-3-pyridinecarboxamide
- Key Features :
- Isoxazole-thioether linkage and pyridine carboxamide.
- Shared 2-nitro-4-(trifluoromethyl)phenyl group with the target compound.
- Comparison :
Table 1: Key Parameters of Target Compound and Analogues
Key Observations:
Synthetic Efficiency : Compound 10d achieves a high yield (93.4%), suggesting robust synthetic routes for piperazine derivatives with aromatic substituents. The target compound’s synthesis may benefit from similar methodologies .
Bioactivity : The nitro-CF3-phenyl motif is recurrent in compounds targeting viral or thrombotic pathways, implying shared mechanisms of action .
Structural Flexibility : Piperazine-containing compounds (target, 10d, and N-(4-{4-[2-(Trifluoromethoxy)phenyl]...)) exhibit modularity for optimizing pharmacokinetic profiles.
Q & A
Basic: What are the established synthetic routes for 2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl thiophene-2-carboxylate, and what analytical methods validate its purity?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperazine intermediate via nucleophilic substitution or coupling reactions (e.g., reacting 2-nitro-4-(trifluoromethyl)aniline with 1,2-dibromoethane under basic conditions) .
- Step 2: Thiophene-2-carboxylate esterification using carbodiimide coupling agents (e.g., DCC/DMAP) to link the piperazine moiety to the thiophene ring .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Validation: - Purity: Assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
- Structural Confirmation: H/C NMR (aromatic proton integration, coupling constants), FTIR (C=O stretch at ~1700 cm), and HRMS (m/z matching calculated molecular weight) .
Basic: How is the compound’s solubility and stability profile determined for in vitro studies?
Methodological Answer:
- Solubility Testing: Conducted in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~260–280 nm for thiophene derivatives) .
- Stability:
Advanced: What strategies optimize reaction yields during the sulfonylation or piperazine coupling steps?
Methodological Answer:
- Catalyst Selection: Use Pd(PPh) for Suzuki-Miyaura coupling (e.g., aryl halide intermediates) to improve cross-coupling efficiency .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in piperazine reactions, while controlled temperature (60–80°C) minimizes side products .
- Stoichiometry: A 1.2:1 molar ratio of piperazine to electrophilic intermediates (e.g., nitroaryl chlorides) ensures complete conversion .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, incubation time). For instance, HEK-293 vs. CHO cells may express varying receptor densities .
- Standardization: Replicate studies using identical protocols (e.g., ATP-based viability assays, 48 h incubation).
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to evaluate variability across studies, accounting for batch-to-batch compound purity differences .
Advanced: What computational methods predict the compound’s binding affinity to target receptors?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Maestro to model interactions with serotonin/dopamine receptors. Key parameters:
- Grid Box: Centered on active site residues (e.g., Asp3.32 for GPCRs).
- Scoring: MM-GBSA refinement to estimate ΔG binding .
- MD Simulations: Run 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational stability of receptor-ligand complexes .
Advanced: How are structure-activity relationships (SARs) systematically explored for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace nitro group with cyano or methyl) and evaluate bioactivity .
- Pharmacophore Mapping: Identify critical motifs (e.g., trifluoromethyl group’s role in lipophilicity) via CoMFA or 3D-QSAR .
- In Vivo Correlation: Compare pharmacokinetic parameters (AUC, t) of analogs in rodent models to refine SARs .
Advanced: What techniques characterize crystalline forms or polymorphs of the compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
